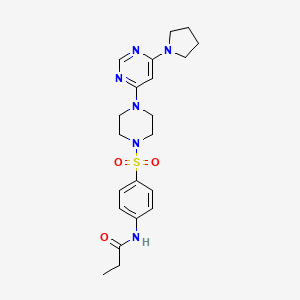

N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide

Description

N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a structurally complex compound featuring:

- A pyrimidine core substituted at position 6 with a pyrrolidin-1-yl group (five-membered nitrogen-containing ring).

- A piperazine ring linked to the pyrimidine’s position 3.

- A sulfonyl group bridging the piperazine and a para-substituted phenyl ring.

- A propionamide moiety attached to the phenyl ring.

Propriétés

IUPAC Name |

N-[4-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O3S/c1-2-21(28)24-17-5-7-18(8-6-17)31(29,30)27-13-11-26(12-14-27)20-15-19(22-16-23-20)25-9-3-4-10-25/h5-8,15-16H,2-4,9-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDGTRZFCNKGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide typically involves multi-step organic reactions. The process usually begins with the preparation of intermediate compounds, which are further reacted under specific conditions to obtain the final product. For instance, one of the key synthetic routes includes the formation of the pyrimidinyl and piperazinyl groups, followed by sulfonylation and propionamide linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts or specific reagents that facilitate efficient synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form new derivatives with potentially different properties.

Reduction: Reduction reactions may be used to alter its functional groups, providing different reactive sites.

Substitution: Common in organic chemistry, substitution reactions can modify this compound by replacing specific atoms or groups with others.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. These reactions are conducted under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products from these reactions depend on the specific conditions and reagents used. they generally involve the formation of new derivatives that retain the core structure of the original compound while exhibiting different functional properties.

Applications De Recherche Scientifique

N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide has diverse scientific research applications:

Chemistry: : Used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: : Investigated for its potential interactions with biological macromolecules, including proteins and nucleic acids.

Medicine: : Explored as a potential therapeutic agent due to its unique molecular structure and biological activity.

Industry: : Applied in various industrial processes, including the synthesis of advanced materials and fine chemicals.

Mécanisme D'action

The mechanism by which N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound's unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues from Available Evidence

2.1.1 Compound 1: N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)

- Molecular Formula : C₁₆H₂₄N₂O₂ .

- Key Features :

- Piperidine core (six-membered ring with one nitrogen) substituted with a methoxymethyl group.

- Phenyl-propanamide side chain.

- Applications : Used as a pharmaceutical intermediate .

- Comparison: Lacks the pyrimidine-piperazine-sulfonyl motif of the target compound. The piperidine ring (vs. Methoxymethyl substituent may enhance lipophilicity compared to the target’s sulfonyl group.

2.1.2 Compound 2: N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

- Key Features :

- Pyrimidine core substituted at position 6 with a piperazine ring and at position 4 with a butylamine group .

- Applications : Utilized in pharmaceuticals , material science , and organic synthesis .

- Comparison :

- Shares the pyrimidine-piperazine scaffold with the target compound but lacks the sulfonyl-phenylpropionamide moiety.

- The butylamine substituent (vs. pyrrolidine in the target) introduces a flexible aliphatic chain, which may influence binding kinetics.

Structural and Functional Analysis Table

Activité Biologique

N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure features multiple pharmacophoric elements, including:

- Pyrrolidine ring

- Pyrimidine ring

- Piperazine moiety

- Sulfonyl and propionamide groups

These structural components contribute to its interaction with various biological targets, influencing its pharmacological profile.

N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide exhibits its biological activity primarily through the modulation of specific receptors and enzymes involved in cellular signaling pathways. The exact mechanism remains under investigation, but preliminary studies suggest interactions with:

- Enzymatic pathways : Potential inhibition or activation of enzymes critical for metabolic processes.

- Receptor binding : Affinity for certain neurotransmitter receptors, which may influence neuropharmacological effects.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cell Line Studies : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays indicated IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines.

Antimicrobial Activity

Research has also explored its antimicrobial properties:

- Inhibition of Bacterial Growth : The compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of the compound in models of neurodegenerative diseases. The results indicated a reduction in apoptosis markers in neuronal cells exposed to neurotoxic agents, suggesting a protective role against oxidative stress.

- Inflammation Modulation : Another study evaluated the anti-inflammatory properties, where the compound inhibited lipopolysaccharide (LPS)-induced TNFα release in microglial cells. This effect points towards its potential use in treating neuroinflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.